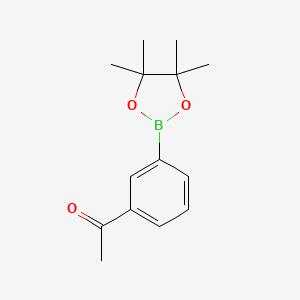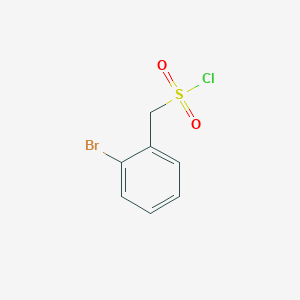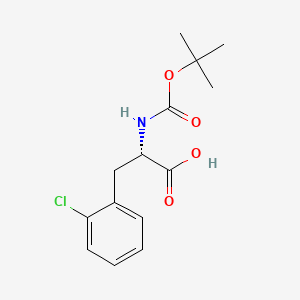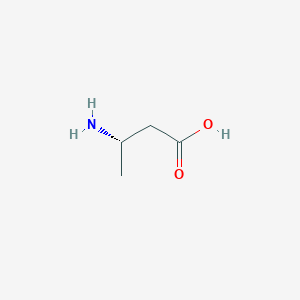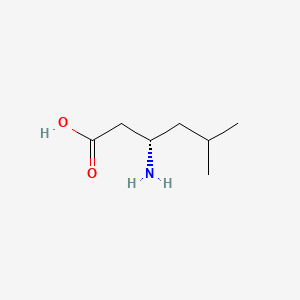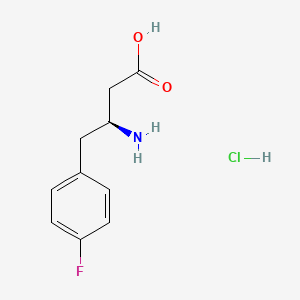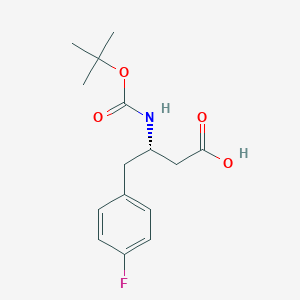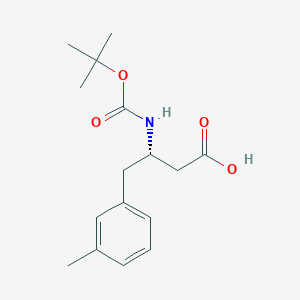![molecular formula C11H8ClNO2S B1272423 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 338393-48-9](/img/structure/B1272423.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzaldehyde group, which consists of a benzene ring attached to an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a benzaldehyde group, and a methoxy group . The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom. The benzaldehyde group consists of a benzene ring attached to an aldehyde group. The methoxy group is an ether functional group consisting of a methyl group bound to an oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 107-108 degrees Celsius . Its molecular weight is 253.71 . The compound’s InChI code is 1S/C11H8ClNO2S/c12-11-13-5-10 (16-11)7-15-9-3-1-8 (6-14)2-4-9/h1-6H,7H2 .Wissenschaftliche Forschungsanwendungen
Biological Evaluation of Thiazole Derivatives
Summary
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Methods of Application
The synthesis of thiazole-based heterocyclic scaffolds involves modification at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Results
The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Thiazoles in Medicinal Chemistry
Summary
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Methods of Application
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Results
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .
Thiazoles in Antimicrobial Drugs
Summary
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole , an antimicrobial drug .
Methods of Application
Sulfathiazole, a short-acting sulfa drug, is used to combat bacteria that utilize different mechanisms of action .
Results
Sulfathiazole has been effective in treating bacterial infections with lesser side effects .
Thiazoles in Antiretroviral Drugs
Summary
Thiazole derivatives are also found in Ritonavir , an antiretroviral drug .
Methods of Application
Ritonavir is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .
Results
Ritonavir has shown effectiveness in suppressing the HIV-1 virus and slowing the progress of HIV disease .
Thiazoles in Antifungal Drugs
Abafungin
is an example of an antifungal drug that contains thiazole derivatives .
Methods of Application
Abafungin is used topically to treat skin infections caused by fungi .
Results
Abafungin has shown effectiveness in treating fungal skin infections with minimal side effects .
Thiazoles in Antineoplastic Drugs
Summary
Thiazole derivatives are also found in Bleomycine and Tiazofurin , which are antineoplastic drugs .
Methods of Application
These drugs are used in chemotherapy to treat various types of cancers .
Results
Bleomycine and Tiazofurin have shown effectiveness in inhibiting the growth of cancer cells .
Eigenschaften
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYUJVFLCKATAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376996 |
Source


|
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |
CAS RN |
338393-48-9 |
Source


|
| Record name | 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

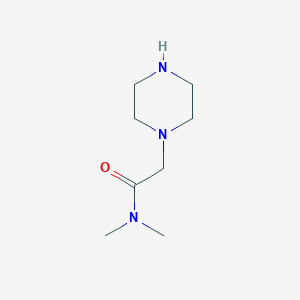
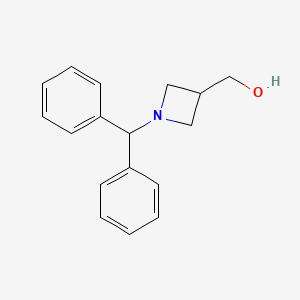
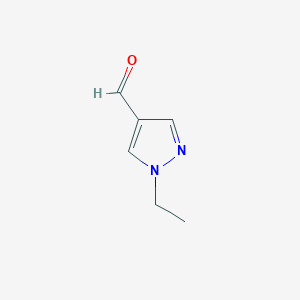
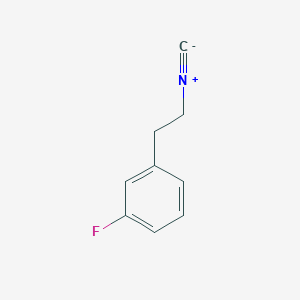
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)

